molecular formula C7H12N2S B12903712 Hexahydroimidazo[1,5-a]pyridine-3(2H)-thione CAS No. 33852-28-7

Hexahydroimidazo[1,5-a]pyridine-3(2H)-thione

Cat. No.: B12903712
CAS No.: 33852-28-7
M. Wt: 156.25 g/mol
InChI Key: DGVMHKUBHXKCRD-UHFFFAOYSA-N
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Description

Hexahydroimidazo[1,5-a]pyridine-3(2H)-thione is a heterocyclic compound that features a fused ring system combining an imidazole and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of hexahydroimidazo[1,5-a]pyridine-3(2H)-thione typically involves cyclocondensation reactions. One common method includes the reaction of appropriate diamines with carbon disulfide under basic conditions, followed by cyclization with aldehydes or ketones . Another approach involves the use of multicomponent reactions catalyzed by bismuth(III) chloride, which is attractive from a green chemistry perspective due to its non-toxic and non-corrosive nature .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the aforementioned synthetic routes suggests potential for adaptation to industrial processes, particularly those emphasizing green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: Hexahydroimidazo[1,5-a]pyridine-3(2H)-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones under appropriate conditions.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the imidazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alkyl halides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted imidazo[1,5-a]pyridine derivatives.

Mechanism of Action

The mechanism of action of hexahydroimidazo[1,5-a]pyridine-3(2H)-thione involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules .

Properties

CAS No.

33852-28-7

Molecular Formula

C7H12N2S

Molecular Weight

156.25 g/mol

IUPAC Name

2,5,6,7,8,8a-hexahydro-1H-imidazo[1,5-a]pyridine-3-thione

InChI

InChI=1S/C7H12N2S/c10-7-8-5-6-3-1-2-4-9(6)7/h6H,1-5H2,(H,8,10)

InChI Key

DGVMHKUBHXKCRD-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(C1)CNC2=S

Origin of Product

United States

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